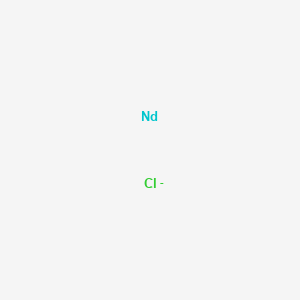
Neodymium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium chloride, also known as neodymium trichloride, is a chemical compound composed of neodymium and chlorine with the formula NdCl₃. This anhydrous compound is a mauve-colored solid that rapidly absorbs water on exposure to air, forming a purple-colored hexahydrate, NdCl₃·6H₂O. Neodymium chloride is produced from minerals such as monazite and bastnäsite using a complex multistage extraction process .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Reduction with Ammonium Chloride or Fluoride: Neodymium chloride is commonly produced by heating neodymium oxide with ammonium chloride or ammonium fluoride and hydrofluoric acid or with alkali or alkaline earth metals in a vacuum or argon atmosphere at 300–400°C.
Types of Reactions:
Oxidation: Neodymium chloride can undergo oxidation reactions.
Reduction: Neodymium chloride can be reduced to neodymium metal by heating with calcium.
Substitution: Neodymium chloride reacts with hydrogen sulfide at about 1100°C to produce neodymium sulfide (Nd₂S₃) and hydrochloric acid.
Common Reagents and Conditions:
Hydrogen Chloride or Chlorine: Used in the direct reaction method to produce neodymium chloride from neodymium metal.
Ammonium Chloride or Fluoride: Used in the reduction method to produce neodymium chloride from neodymium oxide.
Major Products Formed:
Neodymium Oxochloride (NdOCl): Formed by heating neodymium chloride with water vapor or silica.
Neodymium Sulfide (Nd₂S₃): Formed by reacting neodymium chloride with hydrogen sulfide.
科学研究应用
Neodymium chloride has several important applications in scientific research:
作用机制
The mechanism by which neodymium chloride exerts its effects involves its ability to form complexes with various molecules. In fluorescent labeling, neodymium chloride binds to organic molecules, allowing them to be visualized under specific lighting conditions. In catalysis, neodymium chloride facilitates chemical reactions by stabilizing transition states and lowering activation energies .
相似化合物的比较
Neodymium chloride can be compared with other neodymium halides and compounds:
Neodymium Bromide (NdBr₃): Similar in structure and properties but contains bromine instead of chlorine.
Neodymium Iodide (NdI₃): Contains iodine and has different solubility and reactivity properties compared to neodymium chloride.
Neodymium Oxide (Nd₂O₃): An oxide form of neodymium with different applications and properties.
Uniqueness: Neodymium chloride is unique due to its ability to form hydrates and its extensive use in producing neodymium metal and neodymium-based lasers and optical fibers .
属性
CAS 编号 |
40603-46-1 |
|---|---|
分子式 |
ClNd- |
分子量 |
179.69 g/mol |
IUPAC 名称 |
neodymium;chloride |
InChI |
InChI=1S/ClH.Nd/h1H;/p-1 |
InChI 键 |
QCSSEFFOJNLINN-UHFFFAOYSA-M |
规范 SMILES |
[Cl-].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
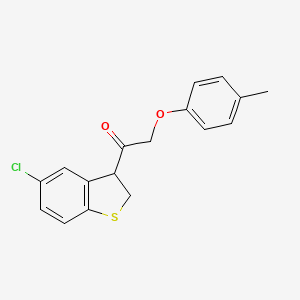
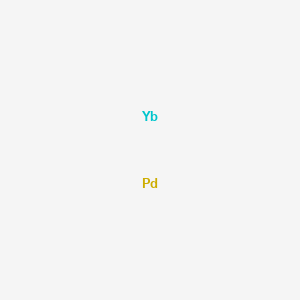
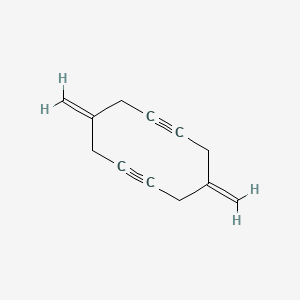
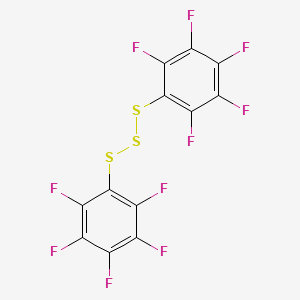
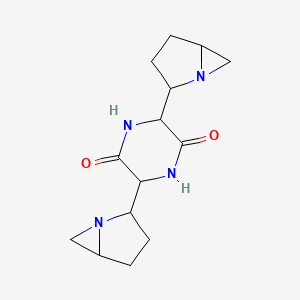
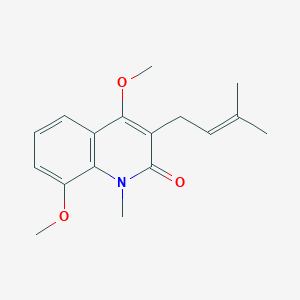
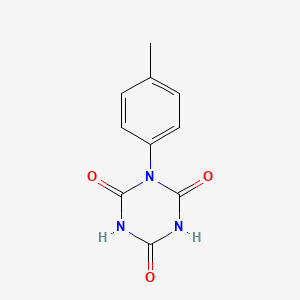
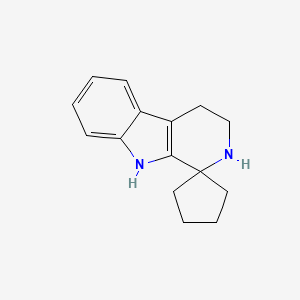
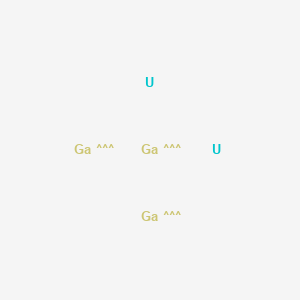

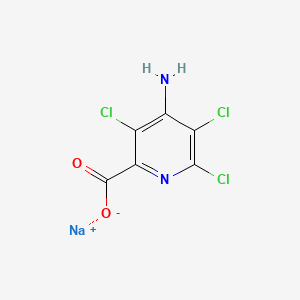
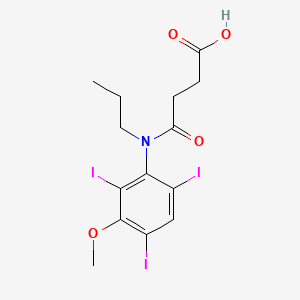
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
